molecular formula C17H19ClN2O4S B3935286 N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3935286
M. Wt: 382.9 g/mol
InChI Key: PLVQQVGGHHKJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine site NMDA receptor antagonist. It binds to the glycine site on the NMDA receptor and prevents the activation of the receptor by glycine. This leads to a decrease in the influx of calcium ions into the cell, which can protect the cell from excitotoxicity.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been found to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 for lab experiments is its high selectivity for the glycine site on the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various biological processes. However, one of the limitations of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823. One area of research is the development of more potent and selective glycine site NMDA receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 in the treatment of neurological disorders and chronic pain. Additionally, the mechanisms underlying the neuroprotective and analgesic effects of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 are still not fully understood and warrant further investigation.
Conclusion
N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a glycine site NMDA receptor antagonist and has been found to have a wide range of biochemical and physiological effects. While it has some limitations for lab experiments, it remains a useful tool for studying the role of the NMDA receptor in various biological processes. There are several future directions for the study of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823, including the development of more potent and selective glycine site NMDA receptor antagonists and the investigation of its potential therapeutic applications.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and can be used in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been found to have analgesic effects and can be used in the treatment of chronic pain.

properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-9-4-3-6-13(16)11-19-17(21)12-20(25(2,22)23)15-8-5-7-14(18)10-15/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVQQVGGHHKJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-chlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

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